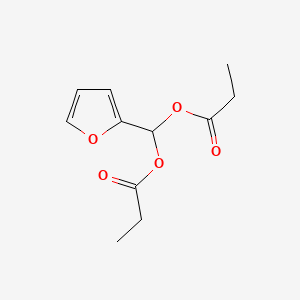![molecular formula C19H31NS2Sn B14730649 2-[(Tributylstannyl)sulfanyl]-1,3-benzothiazole CAS No. 10603-84-6](/img/structure/B14730649.png)
2-[(Tributylstannyl)sulfanyl]-1,3-benzothiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Tributylstannyl)sulfanyl]-1,3-benzothiazole is an organostannane compound that has garnered significant interest in the field of organic synthesis. This compound is known for its unique properties and versatility, making it a valuable reagent in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Tributylstannyl)sulfanyl]-1,3-benzothiazole typically involves the reaction of 2-bromobenzothiazole with tributyltin hydride in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction conditions include heating the mixture to a temperature range of 80-100°C for several hours until the desired product is formed .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reactors, and ensuring proper handling and disposal of organotin compounds due to their toxicity .
Análisis De Reacciones Químicas
Types of Reactions
2-[(Tributylstannyl)sulfanyl]-1,3-benzothiazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different organotin derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the stannyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Various organotin derivatives.
Substitution: Compounds with different functional groups replacing the stannyl group.
Aplicaciones Científicas De Investigación
2-[(Tributylstannyl)sulfanyl]-1,3-benzothiazole has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Stille cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the synthesis of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 2-[(Tributylstannyl)sulfanyl]-1,3-benzothiazole involves its ability to participate in radical reactions. The stannyl group can donate electrons, facilitating the formation of radicals that can then react with other molecules. This property is exploited in various synthetic applications, including the formation of complex organic molecules .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Tributylstannyl)thiophene
- trans-1,2-Bis(tributylstannyl)ethene
- Carboxylate derivatives of tributyltin (IV) complexes
Uniqueness
2-[(Tributylstannyl)sulfanyl]-1,3-benzothiazole is unique due to its benzothiazole core, which imparts distinct electronic and steric properties. This makes it particularly effective in specific reactions, such as Stille cross-coupling, where other organostannane compounds may not perform as well .
Propiedades
Número CAS |
10603-84-6 |
|---|---|
Fórmula molecular |
C19H31NS2Sn |
Peso molecular |
456.3 g/mol |
Nombre IUPAC |
1,3-benzothiazol-2-ylsulfanyl(tributyl)stannane |
InChI |
InChI=1S/C7H5NS2.3C4H9.Sn/c9-7-8-5-3-1-2-4-6(5)10-7;3*1-3-4-2;/h1-4H,(H,8,9);3*1,3-4H2,2H3;/q;;;;+1/p-1 |
Clave InChI |
IFERELZGVILZDB-UHFFFAOYSA-M |
SMILES canónico |
CCCC[Sn](CCCC)(CCCC)SC1=NC2=CC=CC=C2S1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



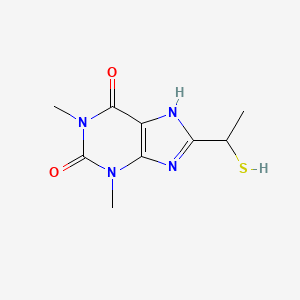


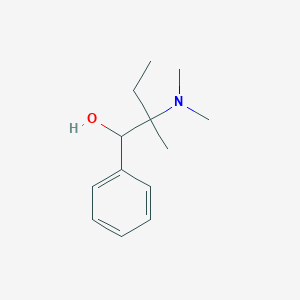

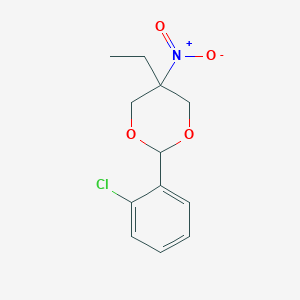

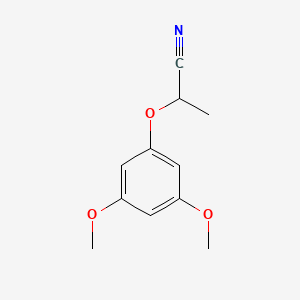

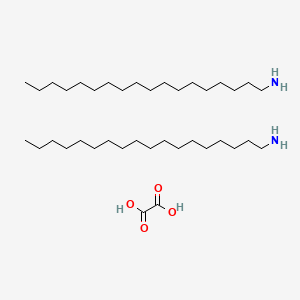

amino}benzoate](/img/structure/B14730682.png)
